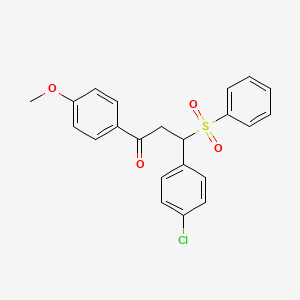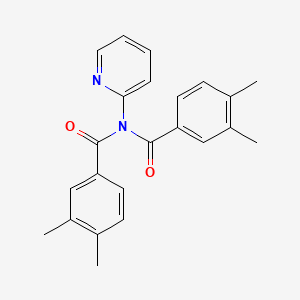![molecular formula C19H24N4O3 B5114063 8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B5114063.png)
8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-147 and has been studied extensively for its unique properties and potential benefits.
Mécanisme D'action
The exact mechanism of action of TAK-147 is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By modulating the activity of this receptor, TAK-147 may have the potential to affect these cellular processes and produce therapeutic effects.
Biochemical and physiological effects:
Studies have shown that TAK-147 has a range of biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TAK-147 has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-147 is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this receptor. However, TAK-147 has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis, which may limit its availability. Additionally, the exact mechanism of action of TAK-147 is not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of TAK-147. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, the exact mechanism of action of TAK-147 needs to be further elucidated to fully understand its therapeutic potential. Finally, the synthesis of TAK-147 could be optimized to improve its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of TAK-147 involves a multi-step process that starts with the reaction of 2-pyrrolidone with 1,2-diaminocyclohexane. This reaction results in the formation of a cyclic intermediate, which is then reacted with phenylacetyl chloride to obtain the final product. The synthesis of TAK-147 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
TAK-147 has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. This receptor is known to play a crucial role in the regulation of calcium homeostasis, which is important for neuronal function.
Propriétés
IUPAC Name |
8-[2-(2-oxopyrrolidin-1-yl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c24-16-7-4-10-22(16)13-17(25)21-11-8-19(9-12-21)18(26)20-14-23(19)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJIUWLNWBDTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)
![4-benzyl-1-{3-[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5114001.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide](/img/structure/B5114028.png)
![N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5114030.png)
![3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5114038.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114040.png)


amine dihydrochloride](/img/structure/B5114049.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5114071.png)
![N'-[2-(4-bromobenzoyl)-1-(4-chlorophenyl)-4-cyano-5-methyl-1H-pyrrol-3-yl]-N,N-dimethylimidoformamide](/img/structure/B5114079.png)